XLogP3 Lipophilicity Differentiation: 4-[(2-Fluorobenzyl)oxy]benzoic Acid vs. Non-Fluorinated 4-(Benzyloxy)benzoic Acid
The presence of the ortho-fluorine atom on the benzyl ring of 4-[(2-fluorobenzyl)oxy]benzoic acid reduces the computed octanol-water partition coefficient by approximately 0.2 log units compared to the non-fluorinated analog 4-(benzyloxy)benzoic acid (CAS 1486-51-7). Specifically, the target compound has a PubChem-computed XLogP3 of 3.0 [1], while 4-(benzyloxy)benzoic acid has a reported LogP of 3.20 . This difference, although modest, is mechanistically consistent with the electron-withdrawing inductive effect of fluorine, which slightly increases polarity and reduces logP relative to the hydrogen-substituted analog.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 4-(Benzyloxy)benzoic acid (CAS 1486-51-7): LogP = 3.20 |
| Quantified Difference | ΔLogP ≈ 0.2 (fluorinated compound more polar / less lipophilic) |
| Conditions | Computed values: XLogP3 (PubChem 2025 release) for target; LogP from Chembase for comparator |
Why This Matters
For procurement in medicinal chemistry programs optimizing CNS penetration (where lower logP may be desirable) or metabolic stability (where fluorine substitution reduces oxidative metabolism at the benzyl position), this quantified lipophilicity shift provides a rational basis for selecting the fluorinated compound over the non-fluorinated analog.
- [1] PubChem Compound Summary for CID 6462846, 4-[(2-Fluorobenzyl)oxy]benzoic acid. Computed XLogP3-AA = 3. National Center for Biotechnology Information (2025). View Source
